molecular formula C12H16ClNO2 B13045201 Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

Cat. No.: B13045201
M. Wt: 241.71 g/mol
InChI Key: WDAKJIOQWGPZDY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(2-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromophenyl)-2-(dimethylamino)acetate
  • Ethyl 2-(2-fluorophenyl)-2-(dimethylamino)acetate
  • Ethyl 2-(2-methylphenyl)-2-(dimethylamino)acetate

Uniqueness

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Biological Activity

Ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate, commonly referred to as a derivative of the amino acid ester class, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, specifically focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This compound features a dimethylamino group attached to an ethyl ester, with a chlorophenyl ring that enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various in vitro assays. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In one study, it exhibited an IC50 value ranging from 5 to 10 µM against prostate (DU145) and leukemic (K562) cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound was found to disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is crucial for its effectiveness as an anticancer agent, as it impedes cell division .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
DU145 (Prostate)5 - 10
K562 (Leukemia)5 - 10

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. Preliminary results indicated that it effectively reduced the production of prostaglandin E2 (PGE2), a key inflammatory mediator .
  • In Vivo Studies : In animal models, it showed significant reduction in carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Anti-inflammatory Effects

ParameterResult
COX-1 Inhibition IC50 (µM)Not specified
COX-2 Inhibition IC50 (µM)Not specified
Paw Edema Reduction (ED50)Comparable to Indomethacin

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

  • Bacterial Strains : It demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Strains : The compound also exhibited antifungal properties with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum .

Table 3: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Anticancer Efficacy : A study involving nude mice xenografts showed that treatment with this compound led to a dramatic reduction in tumor size, supporting its potential for clinical applications in cancer therapy .
  • Inflammation Models : In models of acute inflammation, the compound significantly reduced edema and inflammatory markers, suggesting a viable therapeutic pathway for chronic inflammatory conditions .
  • Antimicrobial Screening : In a comprehensive screening involving over 200 compounds, this compound was identified among the top candidates for further development due to its promising antimicrobial profile .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-(dimethylamino)acetate

InChI

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-7-5-6-8-10(9)13/h5-8,11H,4H2,1-3H3

InChI Key

WDAKJIOQWGPZDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N(C)C

Origin of Product

United States

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